1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine
Description
1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine is a bicyclic organic compound featuring a norbornane (bicyclo[2.2.1]heptane) core fused to a pyrazole ring. The pyrazole moiety is substituted with a methyl group at position 4 and an amine group at position 2. Its molecular formula is C₁₁H₁₇N₃, with a molecular weight of 191.27 g/mol (calculated) . The bicyclo[2.2.1]heptane system enhances stereochemical stability, while the pyrazole ring offers hydrogen-bonding capabilities via the amine group, which may influence solubility and target binding .
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N3/c1-7-6-14(13-11(7)12)10-5-8-2-3-9(10)4-8/h6,8-10H,2-5H2,1H3,(H2,12,13) |
InChI Key |
BCDJVMKYRSXVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)C2CC3CCC2C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{bicyclo[221]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions One common synthetic route starts with the preparation of the bicyclo[22Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Studies have shown its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs, substituent effects, and physicochemical properties:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The 4-chloro analog (211.68 g/mol) exhibits higher molecular weight and lipophilicity compared to the methyl-substituted target compound, which may enhance membrane permeability but reduce aqueous solubility .
Commercial Availability :
- Related bicyclo[2.2.1]heptane derivatives, such as 4-bromobicyclo[2.2.1]heptane-1-carboxylic acid ($172/100 mg), are commercially available, indicating a robust supply chain for structural analogs .
Biological Activity
1-{Bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 180.26 g/mol. The compound features a bicyclic structure that contributes to its lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of bicyclo[2.2.1]heptan-2-one with 4-methyl-1H-pyrazol-3-amine under controlled conditions, often utilizing catalysts to enhance yield and selectivity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antiviral Activity
Studies have shown that derivatives of bicyclic compounds can act as potent inhibitors of RNA viruses, including coronaviruses and HIV. For instance, related compounds have demonstrated significant inhibition of viral replication at concentrations as low as 250 µM, suggesting potential therapeutic applications in antiviral drug development .
Anti-inflammatory Properties
The compound has been investigated for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of inflammation and pain pathways. Inhibitors of sEH are considered promising for treating conditions such as hypertension and chronic pain syndromes .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within the cell, leading to modulation of various biochemical pathways. This includes acting as an electrophile that reacts with nucleophiles in biological systems .
Case Studies
Several studies have highlighted the biological efficacy of related bicyclic compounds:
- Inhibition Studies : A series of bicyclic amines were synthesized and tested for their ability to inhibit viral replication, showing promising results against various RNA viruses .
- Pharmacokinetic Profiles : Research into the pharmacokinetics of similar compounds has indicated favorable absorption and distribution characteristics, supporting their potential use in clinical settings.
Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
